molecular formula C26H20ClFN2O5 B2550819 2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 895639-18-6

2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2550819
CAS No.: 895639-18-6
M. Wt: 494.9
InChI Key: NXUDYXLJBFHFST-UHFFFAOYSA-N
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Description

2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H20ClFN2O5 and its molecular weight is 494.9. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Applications

A study focused on a series of compounds closely related to 2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide demonstrated significant antimicrobial and anticancer activities. The compounds were evaluated in vitro for their antimicrobial activity using the tube dilution technique and for their anticancer activity using the MTT assay. The results indicated notable antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. Additionally, some compounds displayed anticancer activity, although less potent than standard drugs like 5-fluorouracil and tomudex (Mehta et al., 2019).

Structural Aspects and Properties

Research into the structural aspects of amide-containing isoquinoline derivatives, which are structurally similar to the compound , revealed unique properties when treated with various acids. Some compounds formed gels, while others formed crystalline solids, demonstrating the diverse potential applications of these compounds in material science and pharmaceutical formulations (Karmakar et al., 2007).

Analgesic and Anti-Inflammatory Activities

A related study on cyclocondensation products of N-substituted cyanoacetamide, which shares a similar chemical backbone, revealed significant analgesic effects. These compounds exhibited anti-inflammatory effects comparable to sodium metamizole, highlighting their potential in developing new pain relief and anti-inflammatory medications (Yusov et al., 2019).

Molecular Docking Studies for Anticancer Potency

Another study involved the synthesis of 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally related to the compound . Molecular docking studies were performed to evaluate their anticancer potency, demonstrating the potential of such compounds in rational drug designing for anticancer molecules (Al-Suwaidan et al., 2016).

Photovoltaic Efficiency and Ligand-Protein Interactions

A study involving bioactive benzothiazolinone acetamide analogs, similar in structure, explored their potential in dye-sensitized solar cells (DSSCs) and their ligand-protein interactions. This research opens avenues for the application of these compounds in renewable energy and biological systems (Mary et al., 2020).

Binding Characteristics in Neuroreceptor Studies

Research on a compound structurally similar to the one , [3H]N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide, demonstrated its potential as a selective ligand for peripheral benzodiazepine receptors. This study is important for understanding the physiological relevance of peripheral benzodiazepine receptors in the brain (Chaki et al., 1999).

Antiviral Properties

A novel anilidoquinoline derivative was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. This compound showed significant antiviral and antiapoptotic effects in vitro, highlighting the potential for developing new treatments for viral infections (Ghosh et al., 2008).

Properties

IUPAC Name

2-[6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN2O5/c1-34-18-8-9-21(23(12-18)35-2)29-24(31)14-30-13-20(25(32)15-3-6-17(28)7-4-15)26(33)19-11-16(27)5-10-22(19)30/h3-13H,14H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUDYXLJBFHFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)C(=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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